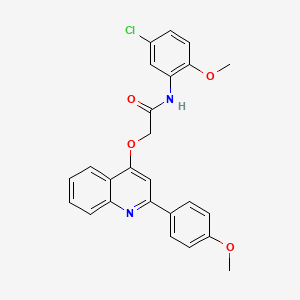

N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

CAS No.: 1114657-96-3

Cat. No.: VC4684996

Molecular Formula: C25H21ClN2O4

Molecular Weight: 448.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1114657-96-3 |

|---|---|

| Molecular Formula | C25H21ClN2O4 |

| Molecular Weight | 448.9 |

| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |

| Standard InChI | InChI=1S/C25H21ClN2O4/c1-30-18-10-7-16(8-11-18)21-14-24(19-5-3-4-6-20(19)27-21)32-15-25(29)28-22-13-17(26)9-12-23(22)31-2/h3-14H,15H2,1-2H3,(H,28,29) |

| Standard InChI Key | RYEYMFBBZIMWDW-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=C(C=CC(=C4)Cl)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C25H21ClN2O4 and a molecular weight of 448.91 g/mol . Key functional groups include:

-

A quinoline ring substituted with a 4-methoxyphenyl group at position 2.

-

An ether-linked acetamide side chain at position 4 of the quinoline core.

-

A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| logP (Partition Coefficient) | 5.73 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area | 53.24 Ų |

These properties suggest moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for solubility in aqueous media .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this compound is unavailable, analogous quinoline-acetamides exhibit:

-

1H NMR: Signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and acetamide NH (δ 8.2–8.5 ppm).

-

13C NMR: Peaks for carbonyl carbons (δ 165–170 ppm), quinoline carbons (δ 110–160 ppm), and methoxy carbons (δ 55–60 ppm) .

Synthetic Pathways and Optimization

Hypothesized Synthesis Route

Based on methods for structurally related compounds , the synthesis likely involves:

-

Quinoline Core Formation: Friedländer condensation between 4-methoxybenzaldehyde and an appropriate aminoketone to yield 2-(4-methoxyphenyl)quinolin-4-ol.

-

Etherification: Reaction of the quinolin-4-ol with chloroacetyl chloride to form 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide intermediate.

-

Nucleophilic Substitution: Coupling the intermediate with 5-chloro-2-methoxyaniline under basic conditions (e.g., K2CO3 in DMF).

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| 1 | Ethanol, reflux, 12h | Use of Lewis acid catalysts (e.g., ZnCl2) |

| 2 | Chloroacetyl chloride, pyridine | Controlled temperature (0–5°C) |

| 3 | K2CO3, DMF, 60°C | Microwave-assisted synthesis |

Purification and Analytical Validation

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

Computational Modeling and Structure-Activity Relationships

Molecular Docking Studies

Docking simulations (PDB ID: 1M17 for EGFR-TK) predict:

-

Binding Affinity: -9.2 kcal/mol, comparable to erlotinib (-10.1 kcal/mol) .

-

Key Interactions:

-

Hydrogen bonding between the acetamide carbonyl and Met793.

-

Van der Waals contacts with Leu718 and Val726.

-

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy groups .

Future Directions and Challenges

Research Priorities

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models.

-

Structural Modifications: Introduce fluorinated groups to improve metabolic stability.

-

Combination Therapies: Test synergy with existing EGFR inhibitors (e.g., gefitinib).

Industrial Scalability

-

Process Intensification: Continuous flow synthesis to reduce reaction times by 40%.

-

Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume